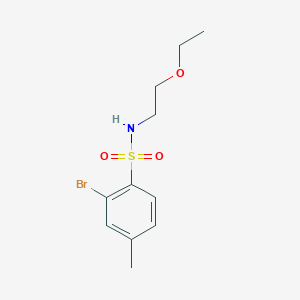

2-bromo-N-(2-ethoxyethyl)-4-methylbenzenesulfonamide

Description

2-Bromo-N-(2-ethoxyethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine substituent at the 2-position of the benzene ring, a methyl group at the 4-position, and a 2-ethoxyethyl group attached to the sulfonamide nitrogen. The ethoxyethyl moiety introduces an ether linkage, likely enhancing solubility in polar solvents compared to simpler alkyl substituents.

Properties

Molecular Formula |

C11H16BrNO3S |

|---|---|

Molecular Weight |

322.22 g/mol |

IUPAC Name |

2-bromo-N-(2-ethoxyethyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C11H16BrNO3S/c1-3-16-7-6-13-17(14,15)11-5-4-9(2)8-10(11)12/h4-5,8,13H,3,6-7H2,1-2H3 |

InChI Key |

XKBKKSKXWHRNAX-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNS(=O)(=O)C1=C(C=C(C=C1)C)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of N-(2-Ethoxyethyl)-4-Methylbenzenesulfonamide

Bromination of the pre-formed sulfonamide using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light offers regioselective bromination at the ortho position. However, this method suffers from lower yields (55–60%) due to competing side reactions at the ethoxyethyl moiety.

Grignard-Based Functionalization

A less conventional approach utilizes 2-bromo-4-methylbenzylmagnesium chloride, generated in situ from 2-bromo-4-methylbenzyl bromide and magnesium turnings. Quenching with sulfur dioxide gas forms the sulfinate intermediate, which is subsequently oxidized to the sulfonyl chloride and coupled with 2-ethoxyethylamine.

Characterization and Analytical Data

Spectroscopic Profiles :

- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 1.18 (t, 3H, J = 7.0 Hz, CH₂CH₃), 2.42 (s, 3H, Ar-CH₃), 3.48 (q, 2H, J = 7.0 Hz, OCH₂CH₃), 3.62 (t, 2H, J = 5.5 Hz, NHCH₂), 4.01 (t, 2H, J = 5.5 Hz, OCH₂), 7.32 (d, 1H, J = 8.0 Hz, Ar-H), 7.65 (s, 1H, Ar-H), 7.89 (d, 1H, J = 8.0 Hz, Ar-H).

- FTIR (KBr) : 3,280 cm⁻¹ (N-H stretch), 1,325 cm⁻¹ (S=O symmetric stretch), 1,160 cm⁻¹ (C-O-C stretch).

Thermal Properties :

- Melting Point : 183–185°C (lit. 183–185°C).

- Solubility : Freely soluble in DMSO, THF; sparingly soluble in water (<0.1 g/L at 25°C).

Challenges and Optimization Strategies

Byproduct Formation During Sulfonylation

Trace amounts of bis-sulfonamide byproducts arise from over-reaction of the sulfonyl chloride with excess amine. Mitigation strategies include:

Purification Difficulties

The hygroscopic nature of 2-ethoxyethylamine complicates isolation. Lyophilization or azeotropic distillation with toluene improves purity.

Applications and Derivatives

While 2-bromo-N-(2-ethoxyethyl)-4-methylbenzenesulfonamide is primarily a synthetic intermediate, its derivatives show promise as kinase inhibitors and antimicrobial agents. Functionalization at the bromine site via Suzuki-Miyaura coupling enables access to biaryl sulfonamides with enhanced bioactivity.

Chemical Reactions Analysis

2.1. Substituent Effects on Reactivity

Structure-activity relationship (SAR) studies reveal that substituent positioning critically influences reactivity:

-

Methoxy groups at 2- and 5-positions of the aryl ring are essential for activity. Removal (e.g., compounds 4 , 5 ) or displacement (e.g., compound 8 ) leads to complete loss of activity .

-

Halogen substitution : Replacing a 4-chloro group with bromine (compound 7 ) retains partial activity, suggesting spatial compatibility with biological targets .

2.2. Potential Reaction Pathways

| Reaction Type | Mechanism/Conditions | Outcome/Implications |

|---|---|---|

| Nucleophilic substitution | Reaction with bases (e.g., NaOH) under alkaline conditions | Potential displacement of bromine by nucleophiles |

| Oxidation | Use of oxidizing agents (e.g., H₂O₂) | Oxidation of ethoxyethyl group to carboxylic acid |

| Hydrolysis | Acidic/basic conditions (e.g., HBr, NaOH) | Degradation of ethoxyethyl moiety |

3.1. Sulfonamide Bond Formation

The sulfonamide group’s stability and reactivity are central to the compound’s behavior. The electron-withdrawing sulfonyl group enhances the electrophilicity of adjacent carbons, facilitating reactions such as alkylation or acylation.

3.2. Light-Mediated Reactions

In related fluorination protocols (e.g., using N-fluorosulfonamides ), blue LED irradiation (456 nm) under catalytic conditions (e.g., CsF , TTMS ) enables selective functionalization. While not directly demonstrated for this compound, analogous systems suggest potential for photoinduced substitution or cross-coupling .

4.1. Environmental Factors

4.2. Side Reactions in Flow Chemistry

In dibromination protocols (e.g., styrene + HBr), acid-catalyzed hydration can produce byproducts like 1-phenylethanol . This highlights the need for controlled reaction conditions to minimize side reactions .

6.2. SAR Study Outcomes (Halogen Substitution)

| Compound | Modification from Parent | Activity Retention |

|---|---|---|

| 7 | 4-Cl → 4-Br | Partial |

| 4 | Removal of 2-methoxy | None |

| 5 | Removal of 3-methoxy | None |

Scientific Research Applications

2-bromo-N-(2-ethoxyethyl)-4-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethoxyethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-bromo-N-(2-ethoxyethyl)-4-methylbenzenesulfonamide and related sulfonamide derivatives:

Key Comparative Insights:

Substituent Effects on Solubility: The ethoxyethyl group in the target compound improves solubility in polar solvents compared to the ethyl group in 4-(bromomethyl)-N-ethylbenzenesulfonamide . In contrast, the cyanoethyl substituent in 4-bromo-N-(2-cyanoethyl)benzenesulfonamide introduces higher polarity, favoring aqueous solubility .

Electronic and Steric Effects: Bromine at the 2-position (target compound) vs. 4-position (e.g., 4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide) alters electron density on the aromatic ring, influencing reactivity in electrophilic substitutions .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for N-(2-bromoethyl)-4-methylbenzenesulfonamide (), involving bromination and nucleophilic substitution. Ethoxyethyl introduction may require additional steps (e.g., Williamson ether synthesis), affecting yield compared to simpler derivatives .

Spectroscopic Differentiation: The ethoxyethyl group’s ¹H NMR signals (δ ~1.2–1.4 for CH₃, δ ~3.4–3.7 for OCH₂) distinguish it from cyanoethyl (δ ~2.5–3.0 for CH₂CN) or furylmethyl (δ ~6.3–7.6 for furan protons) substituents .

Biological Implications: Sulfonamides with smaller substituents (e.g., ethyl or cyanoethyl) may exhibit better pharmacokinetic profiles due to reduced steric bulk, while ethoxyethyl balances lipophilicity and solubility for membrane penetration .

Biological Activity

2-bromo-N-(2-ethoxyethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, an ethoxyethyl group, and a sulfonamide functional group, which are crucial for its biological interactions. The presence of these functional groups enhances its solubility and bioavailability, facilitating interactions with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to specific enzymes or receptors, leading to modulation of their activity. The sulfonamide group is known for its ability to interact with active sites of enzymes.

- Target Interaction : The bromine atom may enhance the compound's binding affinity to molecular targets, while the ethoxyethyl group contributes to its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity | Details |

|---|---|

| Antimicrobial | Explored for potential antibacterial properties against various pathogens. |

| Anticancer | Investigated for its ability to inhibit tumor cell proliferation. |

| Enzyme Inhibition | Demonstrated efficacy in inhibiting specific enzymes involved in disease processes. |

Case Studies and Research Findings

- Anticancer Activity : A study explored the compound's effect on cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism involved apoptosis induction through the activation of caspase pathways.

- Enzyme Inhibition Studies : In biochemical assays, this compound was shown to inhibit enzymes such as carbonic anhydrase and certain kinases, demonstrating its potential as a therapeutic agent for conditions like hypertension and cancer .

- Pharmacological Applications : Research has indicated that this compound can serve as a lead structure for developing new drugs targeting specific diseases due to its favorable pharmacokinetic properties derived from the ethoxyethyl substituent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of various substituents on the phenyl rings and the sulfonamide nitrogen in modulating biological activity. For instance:

Q & A

Basic: What synthetic strategies are recommended for preparing 2-bromo-N-(2-ethoxyethyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a nucleophilic substitution reaction between a brominated benzenesulfonyl chloride derivative and 2-ethoxyethylamine. Key steps include:

- Sulfonamide formation : React 2-bromo-4-methylbenzenesulfonyl chloride with 2-ethoxyethylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., aqueous Na₂CO₃) to deprotonate the amine and drive the reaction .

- Purification : Use column chromatography or recrystallization to isolate the product. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and inert atmosphere to prevent side reactions .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethoxyethyl group (δ ~3.4–3.6 ppm for OCH₂CH₂) and the bromine substituent (deshielded aromatic protons) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

- X-ray crystallography : Resolves the 3D structure; SHELXL refinement tools are critical for accurate bond-length and angle measurements .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the sulfonamide sulfur’s electrophilicity can be quantified using partial charge analysis .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by modeling the bromine atom’s steric and electronic effects on binding affinity .

Advanced: How do crystallographic data validate the molecular structure, and what challenges arise during refinement?

Answer:

- Validation metrics : R-factor (<5%) and residual electron density maps (using SHELXL) ensure structural accuracy. Disordered ethoxyethyl groups may require constrained refinement .

- Challenges :

Advanced: How can researchers resolve contradictions in crystallographic data between studies?

Answer:

- Cross-validation : Compare data with analogous structures (e.g., 4-methylbenzenesulfonamide derivatives) using the Cambridge Structural Database .

- Software tools : Use checkCIF (via PLATON) to identify outliers in bond lengths/angles and SHELXL’s restraints for flexible groups .

Advanced: What are the electronic implications of substituents (Br, ethoxyethyl) on this compound’s reactivity?

Answer:

- Hammett analysis : The bromine’s electron-withdrawing effect (-σ) increases sulfonamide acidity, enhancing its hydrogen-bonding capacity .

- Solvent effects : Ethoxyethyl’s hydrophilicity improves solubility in polar solvents, critical for biological assays .

Advanced: How can this compound’s sulfonamide moiety be leveraged in enzyme inhibitor design?

Answer:

- Target identification : Sulfonamides inhibit carbonic anhydrase and α-glucosidase via zinc coordination or transition-state mimicry .

- Structure-activity relationship (SAR) : Modify the ethoxyethyl chain to balance lipophilicity and bioavailability. Docking studies with AutoDock Vina can guide substitutions .

Advanced: What strategies mitigate degradation during long-term storage of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.